molecular formula C15H18N2O2S B5762265 N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea

N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea

Cat. No. B5762265
M. Wt: 290.4 g/mol
InChI Key: CHGKNYUCPNLQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea, also known as FMT, is a thiourea derivative that has been widely studied for its potential therapeutic applications. FMT has been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal effects.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. These effects may contribute to the anticancer and antiviral properties of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can inhibit tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yield and purity. N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been extensively studied, and its biological activities are well-documented. However, N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, the mechanism of action of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. One area of interest is the development of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea in animal models and humans. Overall, N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has promising potential as a therapeutic agent, and further research is needed to fully explore its applications.

Synthesis Methods

N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process. The first step involves the condensation of 2-methoxybenzaldehyde with 2-aminophenethylamine to form 2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with 2-chloroethyl isothiocyanate to form the thiourea derivative, N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. The synthesis of N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been optimized to increase yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has also been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been found to have antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-5-12(14)8-9-16-15(20)17-11-13-6-4-10-19-13/h2-7,10H,8-9,11H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGKNYUCPNLQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.